N-(2,3-dimethylphenyl)-2-(trifluoromethyl)-4-quinazolinamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

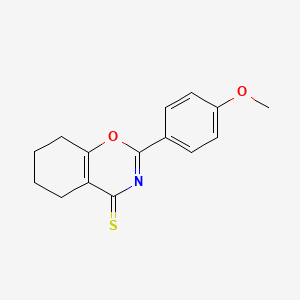

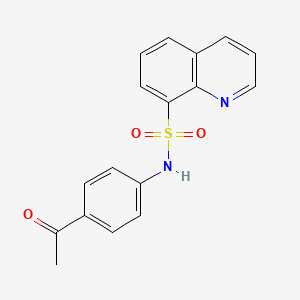

N-(2,3-dimethylphenyl)-2-(trifluoromethyl)-4-quinazolinamine is a useful research compound. Its molecular formula is C17H14F3N3 and its molecular weight is 317.31 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 317.11398195 g/mol and the complexity rating of the compound is 401. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antiproliferative Activity and Spectroscopic Analysis

Quinazoline derivatives, such as AG-1478, exhibit potent antiproliferative activity, making them of interest in cancer research. The identification of spectral signatures of these inhibitors can aid in understanding their distribution and interactions within biological systems. Studies utilizing density functional theory (DFT) have revealed insights into the structural and electronic properties of such compounds, highlighting the potential of spectroscopic techniques in elucidating drug behaviors (Khattab et al., 2016).

Inhibitory Effects on Cholinesterases

Homobivalent dimers of quinazolinimines have shown significant inhibitory activities against cholinesterases, with some derivatives demonstrating over 100-fold increases in inhibitory potency. This suggests potential applications in treating diseases associated with cholinesterase malfunction, such as Alzheimer's disease (Michael Decker, 2006).

Applications in Organic Semiconductor Devices

Quinazoline derivatives have been explored for their electronic, photophysical, and charge transfer properties at both molecular and solid-state levels. These investigations reveal the suitability of such compounds for use in multifunctional organic semiconductor devices, including light-emitting and photovoltaic applications (A. Irfan et al., 2020).

Antibacterial Activity

N2,N4-disubstituted quinazoline-2,4-diamines have been synthesized and tested against multidrug-resistant Staphylococcus aureus, showcasing their potential as a platform for developing new antibacterial agents. The identified compounds displayed low toxicity, effective in vivo activity, and limited potential for resistance development (Kurt S. Van Horn et al., 2014).

Synthesis Techniques and Antiviral Activity

Research has focused on the synthesis of quinazoline derivatives through methods such as microwave irradiation, offering efficient pathways to novel compounds with antiviral activities. These synthetic approaches optimize reaction conditions and yield, highlighting the versatility of quinazoline chemistry (Hui Luo et al., 2012).

Hypotensive Activity and Drug Development

Quinazoline derivatives have been evaluated for their hypotensive effects, demonstrating significant activity through mechanisms similar to those of known drugs like prazosin. This suggests their potential in developing treatments for hypertension (O. El-Sabbagh et al., 2010).

Optoelectronic Materials

The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has shown promise for creating novel optoelectronic materials. These materials have applications in organic light-emitting diodes (OLEDs), photovoltaics, and nonlinear optical materials, demonstrating the broad utility of quinazoline derivatives in materials science (G. Lipunova et al., 2018).

Propriétés

IUPAC Name |

N-(2,3-dimethylphenyl)-2-(trifluoromethyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3/c1-10-6-5-9-13(11(10)2)21-15-12-7-3-4-8-14(12)22-16(23-15)17(18,19)20/h3-9H,1-2H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHMYWCAAAHGVEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC2=NC(=NC3=CC=CC=C32)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S*,5R*)-3-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5555979.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5556004.png)

![4-CHLORO-N-[4-(4-CHLOROPHENYL)-13-THIAZOL-2-YL]BENZAMIDE](/img/structure/B5556013.png)

![1-[2-(1-oxa-8-azaspiro[4.6]undec-8-yl)-2-oxoethyl]-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5556023.png)

![(1S,5R)-6-(3-methylbut-2-enyl)-3-(2-methylsulfanylbenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5556040.png)

![3,5-dihydroxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide](/img/structure/B5556044.png)

![1-(cyclopropylsulfonyl)-3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5556052.png)